Dihydro Dutasteride alpha-Dimer
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Overview
Description
Dihydro Dutasteride alpha-Dimer is a synthetic compound with the molecular formula C46H57F6N3O4 and a molecular weight of 829.953 g/mol . It is a derivative of dutasteride, a well-known 5-alpha-reductase inhibitor used primarily in the treatment of benign prostatic hyperplasia. This compound is characterized by its complex structure, which includes multiple rings and fluorinated phenyl groups.
Preparation Methods
The synthesis of Dihydro Dutasteride alpha-Dimer involves several steps, starting with the preparation of intermediate compounds. One common method includes the acylation of a refined product followed by chlorination . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate products. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
Dihydro Dutasteride alpha-Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield dehydrogenated products, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Dihydro Dutasteride alpha-Dimer has several scientific research applications. In chemistry, it is used as a reference material for analytical methods . In biology and medicine, it serves as a potent inhibitor of 5-alpha-reductase, making it valuable in the study of androgen-related disorders . Its unique structure also makes it a candidate for research in drug development and pharmacology. In industry, it is used in the production of pharmaceuticals and as a standard for quality control.
Mechanism of Action
The mechanism of action of Dihydro Dutasteride alpha-Dimer involves the inhibition of 5-alpha-reductase enzymes, which are responsible for converting testosterone to dihydrotestosterone (DHT) . By inhibiting these enzymes, the compound reduces the levels of DHT, thereby decreasing the growth of prostate tissue and other androgen-dependent processes. This inhibition is both potent and selective, affecting multiple isoforms of the enzyme .
Comparison with Similar Compounds
Dihydro Dutasteride alpha-Dimer is similar to other 5-alpha-reductase inhibitors such as finasteride and epristeride . it is unique in its dual inhibition of both type 1 and type 2 isoforms of the enzyme, making it more effective in reducing DHT levels . Other similar compounds include finasteride, which primarily inhibits type 2 isoforms, and epristeride, which is less potent and marketed only in specific regions .
Conclusion
This compound is a complex and potent compound with significant applications in scientific research and medicine. Its unique structure and mechanism of action make it a valuable tool in the study of androgen-related disorders and drug development.
Properties
Molecular Formula |
C46H57F6N3O4 |
---|---|
Molecular Weight |
830.0 g/mol |
IUPAC Name |
(1S,3bS,5aR,9aR,11aS)-6-[(1R,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carbonyl]-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C46H57F6N3O4/c1-41-19-16-30-26(27(41)9-11-32(41)39(58)53-34-23-24(45(47,48)49)5-8-31(34)46(50,51)52)7-14-36-44(30,4)22-18-38(57)55(36)40(59)33-12-10-28-25-6-13-35-43(3,21-17-37(56)54-35)29(25)15-20-42(28,33)2/h5,8,17,21,23,25-30,32-33,35-36H,6-7,9-16,18-20,22H2,1-4H3,(H,53,58)(H,54,56)/t25-,26-,27?,28?,29?,30?,32+,33-,35+,36+,41-,42-,43+,44+/m0/s1 |
InChI Key |
DCCMWUDFWSZAKK-SGHSOBMQSA-N |
Isomeric SMILES |
C[C@]12CCC3[C@H](C1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CCC(=O)N5C(=O)[C@@H]6CCC7[C@@]6(CCC8[C@H]7CC[C@@H]9[C@@]8(C=CC(=O)N9)C)C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(CCC(=O)N5C(=O)C6CCC7C6(CCC8C7CCC9C8(C=CC(=O)N9)C)C)C |
Origin of Product |
United States |
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